molecular formula C39H42N4O9S B609405 Naldemedine tosylate CAS No. 1345728-04-2

Naldemedine tosylate

Cat. No. B609405
CAS RN: 1345728-04-2
M. Wt: 742.844
InChI Key: WCYDLROFMZJJLE-RTMHEQJQSA-N
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Description

Naldemedine, also known as S 297995, is a peripherally-selective μ-opioid receptor antagonist under development by Shionogi for the treatment of opioid-induced adverse effects including constipation, nausea, and vomiting. Clinical studies have thus far found it to possess statistically significant effectiveness for these indications and to be generally well-tolerated with predominantly mild to moderate gastrointestinal side effects. No effects indicative of central opioid withdrawal or impact on the analgesic or mydriatic effects of co-administered opioids have been observed.

Scientific Research Applications

Brain Distribution and P-gp Interaction

Naldemedine tosylate, primarily known for its role in treating opioid-induced constipation, has shown limited central nervous system effects due to its minimal ability to cross the blood-brain barrier (BBB). A study focusing on its interaction with P-glycoprotein (P-gp) found that the low brain distribution of naldemedine is more likely due to its limited capability to penetrate the BBB rather than being actively effluxed by P-gp. This suggests that naldemedine's brain distribution is not significantly influenced by P-gp inhibitors or functional disorders of P-gp, indicating its primary peripheral action (Watari et al., 2019).

Pharmacologic Effects and Mechanisms

Naldemedine's pharmacological profile has been extensively studied in both in vitro and in vivo models, focusing on its efficacy as a peripherally acting µ-opioid receptor antagonist. These studies have elucidated the drug's mechanism of action, affirming its role in mitigating opioid-induced constipation without influencing central opioid analgesia. The specific targeting of peripheral opioid receptors in the gastrointestinal tract by naldemedine underlines its focused action and minimal central opioid activity (Kanemasa et al., 2019).

Metabolism and Excretion

The metabolic pathways and excretion profiles of naldemedine have been thoroughly investigated. A study utilizing radiolabeled naldemedine demonstrated its rapid absorption and extensive metabolism, primarily to nor-naldemedine. The research indicated a well-tolerated profile with no significant safety concerns, providing insights into the drug's pharmacokinetic behavior (Ohnishi et al., 2019).

Pharmacokinetics in Special Populations

The pharmacokinetics of naldemedine have been assessed in individuals with varying degrees of renal and hepatic impairment. Findings suggest that naldemedine dose adjustments may not be necessary for subjects with any degree of renal impairment or for those with mild to moderate hepatic impairment. This research supports the broader applicability of naldemedine across different patient populations, taking into account individual variations in renal and hepatic function (Fukumura et al., 2019).

Drug-Drug Interactions

Understanding drug-drug interactions is crucial for the safe administration of naldemedine, especially considering its potential interaction with other commonly used medications. Studies focusing on drug-drug interactions have shown that coadministration of naldemedine with P-glycoprotein inhibitors or CYP3A inhibitors can increase naldemedine exposure, while coadministration with a strong CYP3A inducer decreases its exposure. These findings highlight the importance of cautious medication management when naldemedine is used in conjunction with other drugs affecting its transport or metabolic pathways (Fukumura et al., 2020).

properties

CAS RN

1345728-04-2

Product Name

Naldemedine tosylate

Molecular Formula

C39H42N4O9S

Molecular Weight

742.844

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1

InChI Key

WCYDLROFMZJJLE-RTMHEQJQSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Naldemedine tosylate;  Symproic; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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